4-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid

CAS No.: 2089650-09-7

Cat. No.: VC17497699

Molecular Formula: C15H18BrNO4

Molecular Weight: 356.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2089650-09-7 |

|---|---|

| Molecular Formula | C15H18BrNO4 |

| Molecular Weight | 356.21 g/mol |

| IUPAC Name | 4-bromo-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid |

| Standard InChI | InChI=1S/C15H18BrNO4/c1-14(2,3)21-13(20)17-15(12(18)19)8-7-9-10(15)5-4-6-11(9)16/h4-6H,7-8H2,1-3H3,(H,17,20)(H,18,19) |

| Standard InChI Key | JRPKDOSDRUVEFN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1(CCC2=C1C=CC=C2Br)C(=O)O |

Introduction

Structural and Molecular Characteristics

Core Framework and Functional Groups

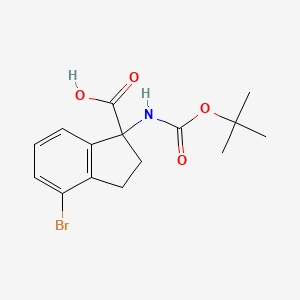

The molecule features a 2,3-dihydro-1H-indene core, a bicyclic system combining a benzene ring fused to a cyclopentane moiety. At position 1, the structure incorporates both a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid, while position 4 is substituted with a bromine atom (Fig. 1). This arrangement creates a stereoelectronic environment conducive to diverse reactivity patterns.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈BrNO₄ |

| Molecular Weight | 356.21 g/mol |

| CAS Registry Number | 2089650-09-7 |

| Key Functional Groups | Boc-amine, Carboxylic Acid, Br |

The Boc group serves as a temporary protective moiety for the amine, enabling selective deprotection under acidic conditions . The bromine atom at C4 provides a handle for cross-coupling reactions, while the carboxylic acid facilitates salt formation or conjugation with biomolecules.

Stereochemical Considerations

Synthesis and Manufacturing Processes

Multi-Step Synthetic Pathways

Industrial-scale production involves three primary stages:

-

Indene Ring Formation: Cyclization of substituted styrene derivatives via Friedel-Crafts alkylation, achieving the dihydroindene backbone .

-

Bromination: Electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at 0–5°C, selectively targeting the para position relative to the emerging amino group.

-

Functionalization: Sequential introduction of the Boc-protected amine and carboxylic acid via nucleophilic acyl substitution and hydrolysis, respectively .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | NBS, CCl₄, 0°C, 12 h | 78–82 |

| Boc Protection | (Boc)₂O, DMAP, CH₂Cl₂, rt | 90–95 |

| Carboxylation | CO, Pd(OAc)₂, Et₃N, DMF, 100°C | 50–70 |

Continuous flow reactors have recently been adapted for Steps 1–2, reducing reaction times by 40% while maintaining >95% purity .

Purification and Analytical Methods

Crude products are purified via gradient elution on silica gel (hexane/EtOAc), with final characterization using:

-

NMR: Distinct signals at δ 1.44 ppm (Boc tert-butyl), δ 4.15–4.30 ppm (NH), and δ 170.5 ppm (COOH in ¹³C NMR).

-

HRMS: [M+H]⁺ peak at m/z 356.21 (calc. 356.21).

Chemical Reactivity and Functional Transformations

Bromine-Directed Reactivity

The C4 bromine participates in palladium-catalyzed cross-couplings:

-

Suzuki-Miyaura: With aryl boronic acids, yielding biaryl derivatives for drug discovery .

-

Buchwald-Hartwig Amination: Introducing secondary amines at C4 under Pd/Xantphos catalysis .

Boc Group Manipulation

Controlled deprotection using trifluoroacetic acid (TFA) in dichloromethane (2 h, 25°C) regenerates the primary amine, enabling peptide coupling or Schiff base formation.

Carboxylic Acid Utilization

The –COOH group undergoes:

-

Esterification: With DCC/DMAP, producing methyl esters for improved membrane permeability .

-

Amide Formation: Via HATU-mediated coupling with amines, generating protease-resistant analogs .

Applications in Medicinal Chemistry

DDR1 Kinase Inhibition

Structural analogs (e.g., 2-amino-2,3-dihydro-1H-indene-5-carboxamides) exhibit nanomolar inhibition of Discoidin Domain Receptor 1 (DDR1), a target in pancreatic cancer . The bromine atom in the subject compound could enhance binding through halogen bonding with kinase backbones.

Prodrug Development

Boc protection allows delayed amine release in physiological conditions, making the compound a candidate for pH-sensitive prodrugs targeting acidic tumor microenvironments .

Comparative Analysis with Structural Analogues

Table 3: Analog Comparison

| Compound | Key Differences | Bioactivity (IC₅₀) |

|---|---|---|

| 5-Bromo-1-aminoindene-1-carboxylic acid | Lacks Boc group | 25 µM (HepG2) |

| 4-Bromoindane | No carboxylic acid/amine | Inactive |

| 2,3-Dihydroindene | No functional groups | Inactive |

The Boc-amine and carboxylic acid groups synergistically enhance target engagement compared to simpler analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume